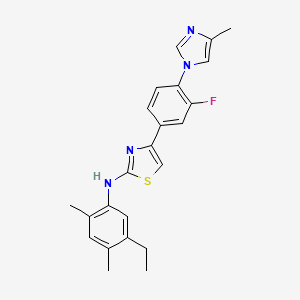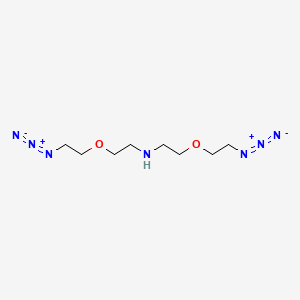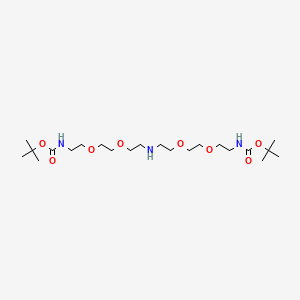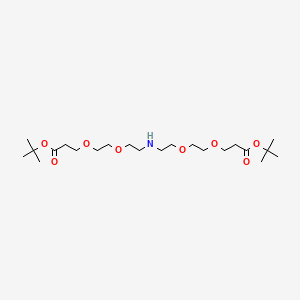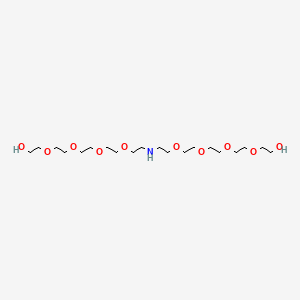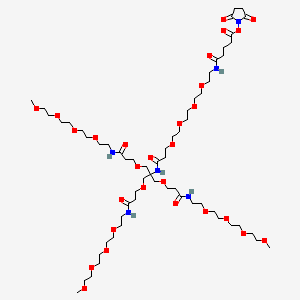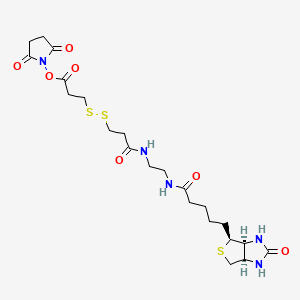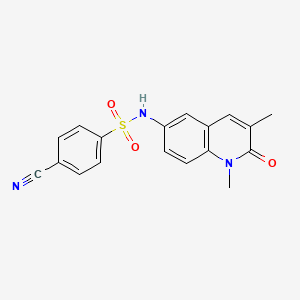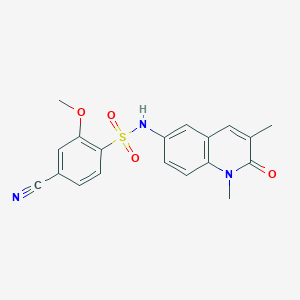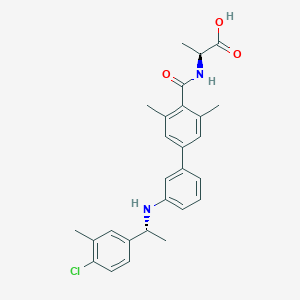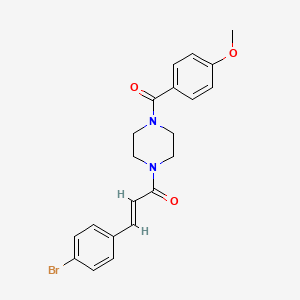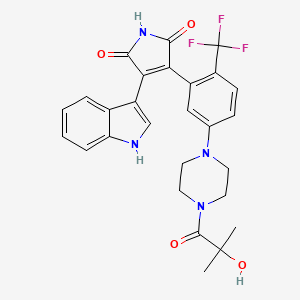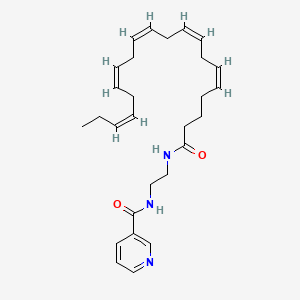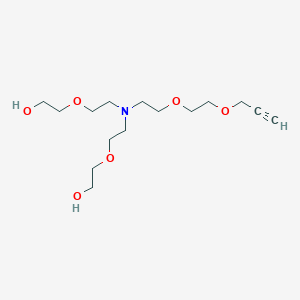
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
Descripción general
Descripción
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a compound that features a polyethylene glycol (PEG) backbone with propargyl and alcohol functional groups. This compound is particularly useful in bioconjugation and drug delivery systems due to its ability to enhance aqueous solubility and facilitate various chemical reactions, such as Click Chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) typically involves the following steps:
Preparation of Propargyl-PEG2-alcohol: This involves the reaction of propargyl bromide with PEG2-alcohol in the presence of a base such as potassium carbonate.
Preparation of PEG1-alcohol: PEG1-alcohol can be synthesized by the reaction of ethylene oxide with water or an alcohol initiator under basic conditions.
Coupling Reaction: The final step involves coupling Propargyl-PEG2-alcohol with PEG1-alcohol using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Click Chemistry: The propargyl group in N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) undergoes Click Chemistry reactions with azides to form stable triazole moieties.
Substitution: The alcohol groups can also undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO) or water.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) or potassium permanganate (KMnO4) in water.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) in an organic solvent.
Major Products
Click Chemistry: Formation of triazole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) primarily involves its functional groups:
Propargyl Group: Participates in Click Chemistry reactions, forming stable triazole linkages with azides.
Alcohol Groups: Can be derivatized to various functional groups, enabling further chemical modifications.
PEG Backbone: Enhances aqueous solubility and biocompatibility, making it suitable for biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG1-alcohol: Similar structure but with a shorter PEG chain.
Propargyl-PEG4-alcohol: Longer PEG chain, offering different solubility and reactivity properties.
Uniqueness
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is unique due to its balanced PEG chain length, which provides an optimal combination of solubility, reactivity, and biocompatibility. This makes it particularly useful in applications requiring precise control over molecular properties .
Propiedades
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO6/c1-2-8-19-14-15-22-11-5-16(3-9-20-12-6-17)4-10-21-13-7-18/h1,17-18H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYALILPHJRBSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


